molecular formula C12H18ClN3O B11857358 4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride

4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride

Cat. No.: B11857358
M. Wt: 255.74 g/mol
InChI Key: WTLCYFRVTZLZJD-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride is a chemical compound that belongs to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride typically involves the reaction of 5,6,7,8-tetrahydro-1,6-naphthyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Comparison with Similar Compounds

4-(5,6,7,8-Tetrahydro-1,6-naphthyridin-4-yl)morpholine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the naphthyridine core with the morpholine moiety, which may enhance its biological activity and therapeutic potential.

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

4-(5,6,7,8-tetrahydro-1,6-naphthyridin-4-yl)morpholine;hydrochloride

InChI

InChI=1S/C12H17N3O.ClH/c1-3-13-9-10-11(1)14-4-2-12(10)15-5-7-16-8-6-15;/h2,4,13H,1,3,5-9H2;1H

InChI Key

WTLCYFRVTZLZJD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C=CN=C21)N3CCOCC3.Cl

Origin of Product

United States

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